molecular formula C29H35N5OS B10872605 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone

Cat. No.: B10872605
M. Wt: 501.7 g/mol
InChI Key: KCMQTHZQHDUETM-JLHYYAGUSA-N
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Description

2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that features a triazole ring, a piperazine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the piperazine reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with the piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the formulation of new pharmaceutical products.

Mechanism of Action

The mechanism of action of 2-[(4-CYCLOHEXYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity.

    Pathways: It may interfere with cellular pathways involved in cell division or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of both a triazole ring and a piperazine ring linked by a sulfanyl group is unique.

    Functional Groups: The combination of phenyl, cyclohexyl, and propenyl groups contributes to its distinct chemical properties.

Properties

Molecular Formula

C29H35N5OS

Molecular Weight

501.7 g/mol

IUPAC Name

2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C29H35N5OS/c35-27(33-21-19-32(20-22-33)18-10-13-24-11-4-1-5-12-24)23-36-29-31-30-28(25-14-6-2-7-15-25)34(29)26-16-8-3-9-17-26/h1-2,4-7,10-15,26H,3,8-9,16-23H2/b13-10+

InChI Key

KCMQTHZQHDUETM-JLHYYAGUSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)N3CCN(CC3)CC=CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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